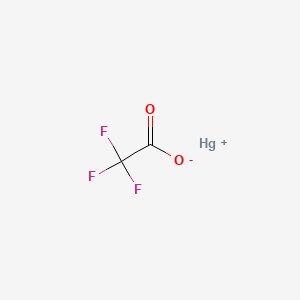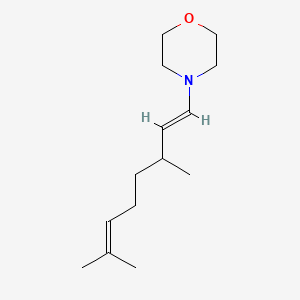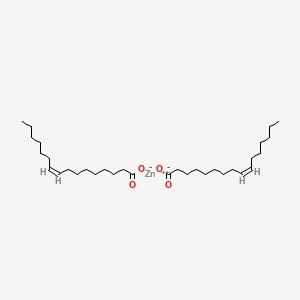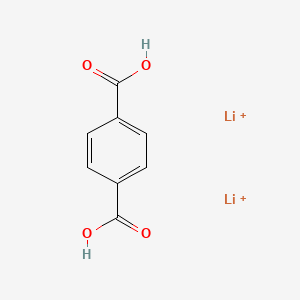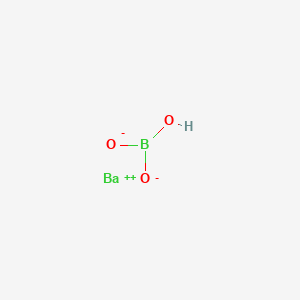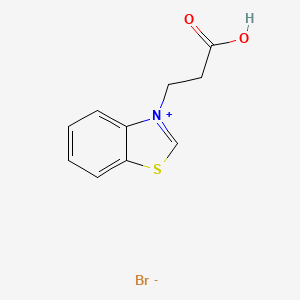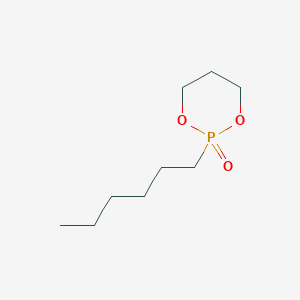
O-Methyl-3-phenyl-L-alanine hydrogen sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Methyl-3-phenyl-L-alanine hydrogen sulphate is a chemical compound with the molecular formula C10H15NO6S and a molecular weight of 277.2942 It is known for its unique structure, which includes a phenyl group and a methylated alanine moiety
Métodos De Preparación
The synthesis of O-Methyl-3-phenyl-L-alanine hydrogen sulphate can be achieved through several synthetic routes. One common method involves the methylation of 3-phenyl-L-alanine followed by the addition of hydrogen sulphate. The reaction conditions typically include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
O-Methyl-3-phenyl-L-alanine hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydrogen sulphate group is replaced by other nucleophiles like halides or alkoxides. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. .
Aplicaciones Científicas De Investigación
O-Methyl-3-phenyl-L-alanine hydrogen sulphate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of O-Methyl-3-phenyl-L-alanine hydrogen sulphate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active compounds. The exact pathways and molecular targets depend on the specific context in which the compound is used, such as in enzymatic reactions or drug development .
Comparación Con Compuestos Similares
O-Methyl-3-phenyl-L-alanine hydrogen sulphate can be compared with other similar compounds, such as:
3-Phenyl-L-alanine: Lacks the methyl group, leading to different reactivity and applications.
O-Methyl-L-tyrosine: Contains a hydroxyl group instead of a phenyl group, resulting in distinct chemical properties.
L-Alanine:
Propiedades
Número CAS |
51186-39-1 |
|---|---|
Fórmula molecular |
C10H15NO6S |
Peso molecular |
277.30 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2-methylphenyl)propanoic acid;sulfuric acid |
InChI |
InChI=1S/C10H13NO2.H2O4S/c1-7-4-2-3-5-8(7)6-9(11)10(12)13;1-5(2,3)4/h2-5,9H,6,11H2,1H3,(H,12,13);(H2,1,2,3,4)/t9-;/m0./s1 |
Clave InChI |
MYRFJBDNOSVJTE-FVGYRXGTSA-N |
SMILES isomérico |
CC1=CC=CC=C1C[C@@H](C(=O)O)N.OS(=O)(=O)O |
SMILES canónico |
CC1=CC=CC=C1CC(C(=O)O)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)
